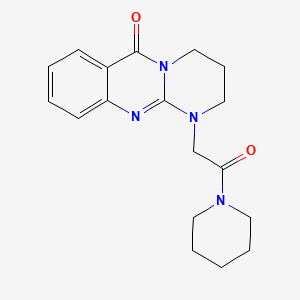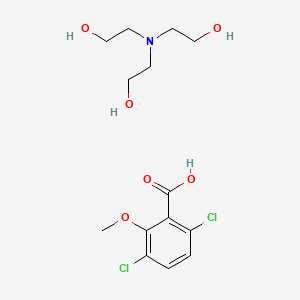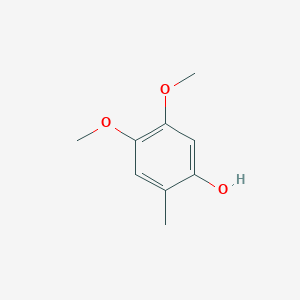
4,5-Dimethoxy-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimetoxi-2-metilfenol es un compuesto orgánico con la fórmula molecular C9H12O3. Es un derivado del fenol, caracterizado por la presencia de dos grupos metoxi (-OCH3) y un grupo metil (-CH3) unidos al anillo de benceno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
4,5-Dimetoxi-2-metilfenol se puede sintetizar mediante varios métodos. Un enfoque común implica la metilación de 4,5-dihidroxi-2-metilfenol utilizando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción típicamente ocurre en un solvente orgánico como acetona o dimetilsulfóxido (DMSO) bajo condiciones de reflujo .
Métodos de Producción Industrial
A escala industrial, la producción de 4,5-Dimetoxi-2-metilfenol puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso puede incluir pasos como la purificación mediante destilación o recristalización para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
4,5-Dimetoxi-2-metilfenol sufre varias reacciones químicas, incluyendo:
Oxidación: Puede ser oxidado para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en hidroquinonas correspondientes.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo de benceno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Principales Productos Formados
Oxidación: Formación de quinonas.
Reducción: Formación de hidroquinonas.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
4,5-Dimetoxi-2-metilfenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles propiedades antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de tintes, fragancias y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4,5-Dimetoxi-2-metilfenol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para donar átomos de hidrógeno o electrones para neutralizar los radicales libres. Este compuesto también puede interactuar con enzimas y proteínas, modulando su actividad y ejerciendo efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Metil-2,5-dimetoxiphenol
- 2,6-Dimetoxi-4-metilfenol
- 3,4-Dimetoxi-6-metilfenol
Singularidad
4,5-Dimetoxi-2-metilfenol es único debido a la posición específica de sus grupos metoxi y metil en el anillo de benceno, lo que influye en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir propiedades antioxidantes o antimicrobianas distintas, lo que lo hace valioso para aplicaciones específicas .
Propiedades
Número CAS |
72312-07-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5,10H,1-3H3 |
Clave InChI |
BNMCPQJHABZPMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


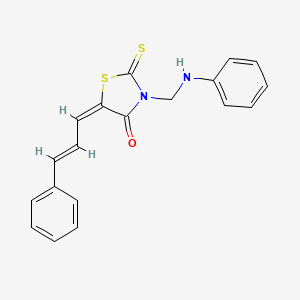
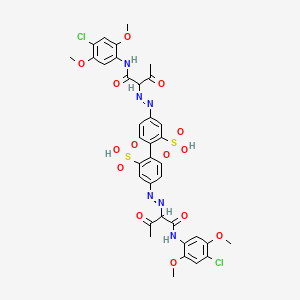
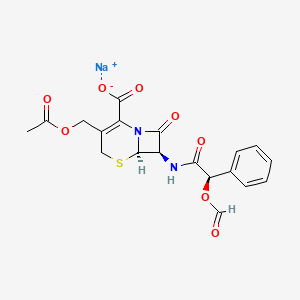

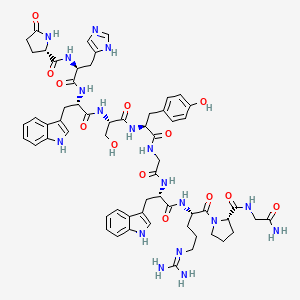

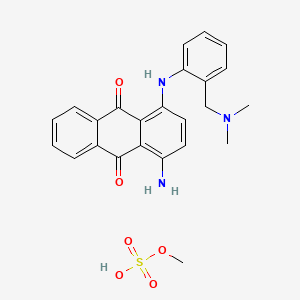
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
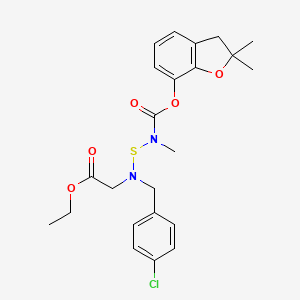
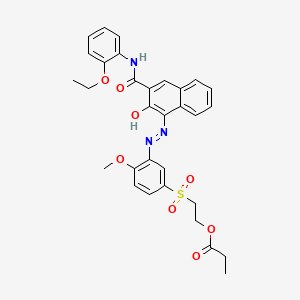
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

